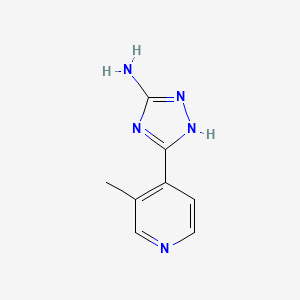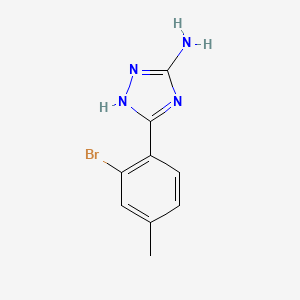
1-Bromo-4-(2-iodophenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(2-iodophenyl)benzene is an organic compound with the molecular formula C12H8BrI It is a derivative of benzene, where a bromine atom is attached to the first carbon and an iodine atom is attached to the fourth carbon of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-iodophenyl)benzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the bromination of 4-iodobiphenyl using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions typically require a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(2-iodophenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically employed in the presence of a base like potassium carbonate.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.
Coupling Reactions: Formation of biaryl compounds with various functional groups.
Applications De Recherche Scientifique
1-Bromo-4-(2-iodophenyl)benzene has several applications in scientific research:
Biology and Medicine: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is employed in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(2-iodophenyl)benzene in chemical reactions involves the formation of intermediates such as benzenonium ions in electrophilic aromatic substitution reactions . The compound’s reactivity is influenced by the presence of the bromine and iodine atoms, which can stabilize or destabilize intermediates through inductive and resonance effects.
Comparaison Avec Des Composés Similaires
1-Bromo-4-iodobenzene: Similar structure but lacks the additional phenyl group.
4-Bromo-1-iodobenzene: Positional isomer with different reactivity.
1-Chloro-4-(2-iodophenyl)benzene: Chlorine instead of bromine, affecting its chemical properties.
Uniqueness: 1-Bromo-4-(2-iodophenyl)benzene is unique due to the specific positioning of the bromine and iodine atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Propriétés
Formule moléculaire |
C12H8BrI |
|---|---|
Poids moléculaire |
359.00 g/mol |
Nom IUPAC |
1-bromo-4-(2-iodophenyl)benzene |
InChI |
InChI=1S/C12H8BrI/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H |
Clé InChI |
SBMRUEANYZLDRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13661470.png)
![8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)
![2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione](/img/structure/B13661479.png)
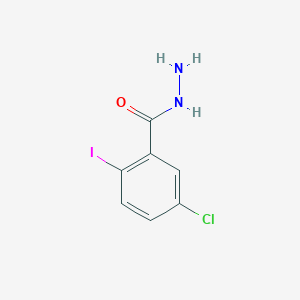
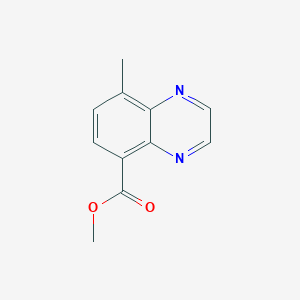
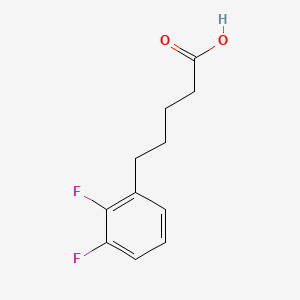
![2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13661506.png)

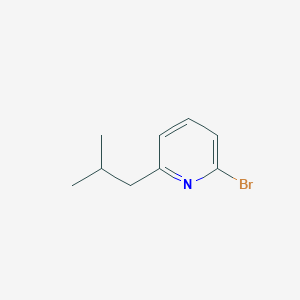
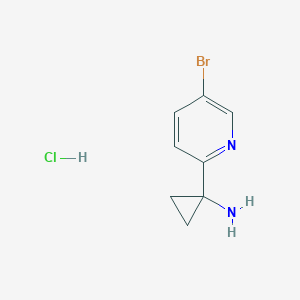
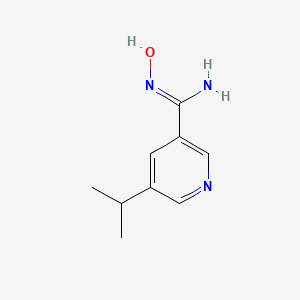
![6-Chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13661535.png)
